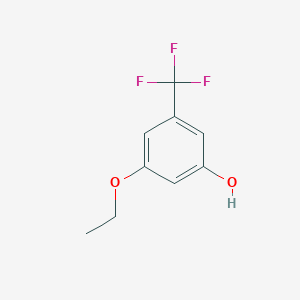

3-Ethoxy-5-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUHJLXZHLDEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 5 Trifluoromethyl Phenol

Precursor Synthesis and Functional Group Introduction

The construction of 3-Ethoxy-5-(trifluoromethyl)phenol hinges on the sequential or convergent introduction of three distinct functionalities onto a benzene (B151609) core: a hydroxyl group, an ethoxy group, and a trifluoromethyl group. The specific synthetic route often depends on the availability and reactivity of starting materials.

Strategies for Phenol (B47542) Derivatization

The synthesis can commence from a variety of commercially available substituted phenols or benzene derivatives. One common strategy involves the derivatization of a pre-existing phenol. science.govorganic-chemistry.org This can involve the protection of the hydroxyl group to prevent unwanted side reactions during subsequent functionalization steps. A general overview of phenol derivatization is presented in Table 1.

A plausible starting point for the synthesis of this compound is 3-aminophenol (B1664112). In this approach, the hydroxyl group would first be protected, for instance, as a benzyl (B1604629) ether. google.com This protected intermediate can then undergo reactions to introduce the trifluoromethyl group.

Table 1: Common Derivatization Strategies for Phenol Fragments

| Derivatization Strategy | Reagents/Conditions | Purpose |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Protection of the hydroxyl group or synthesis of target ether. |

| Esterification | Acyl chloride or anhydride, Base | Protection of the hydroxyl group. |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Introduction of a handle for further functionalization. |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group, which can be a precursor to an amino group. |

Introduction of Ethoxy Functionality

The formation of the ether linkage is a crucial step in the synthesis of this compound. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.combyjus.comwikipedia.orgwikipedia.org This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl bromide or ethyl iodide). wikipedia.org

Alternatively, if starting with a precursor where the ethoxy group is already present, such as 3-ethoxyaniline, the synthetic challenge shifts to the introduction of the hydroxyl and trifluoromethyl groups.

Trifluoromethylation Techniques in Aromatic Systems

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring is a key transformation in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties this group imparts. bohrium.comchemistryviews.org Several methods exist for aromatic trifluoromethylation.

One established method is the Sandmeyer-type reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with a trifluoromethyl source, often in the presence of a copper catalyst. google.com For instance, a protected 3-amino-5-ethoxyphenol (B13265885) could be converted to the corresponding diazonium salt and then subjected to trifluoromethylation.

More modern and often milder methods for trifluoromethylation have been developed. These include the use of reagents like trifluoroiodomethane (CF₃I) under visible light photocatalysis, which can be a greener alternative. chemistryviews.org Other powerful trifluoromethylating agents include Umemoto's and Togni's reagents. nih.gov Biocatalytic methods for the trifluoromethylation of unprotected phenols are also emerging as a highly sustainable approach. doaj.org A summary of selected trifluoromethylation reagents is provided in Table 2.

Table 2: Selected Reagents for Aromatic Trifluoromethylation

| Reagent | Description |

| Sodium trifluoroacetate (B77799) (CF₃COONa) | Used with a copper(I) salt to trifluoromethylate aryl halides. |

| Trifluoromethyltrimethylsilane (TMSCF₃) | A versatile reagent for nucleophilic trifluoromethylation, often activated by a fluoride (B91410) source. |

| Trifluoroiodomethane (CF₃I) | Can be used in radical trifluoromethylation reactions, including those promoted by visible light. chemistryviews.org |

| Togni's reagents | Electrophilic trifluoromethylating agents based on hypervalent iodine. nih.gov |

A plausible synthetic sequence starting from 3-aminophenol could be:

Protection of the phenol as a benzyl ether.

Diazotization of the amino group followed by a Sandmeyer reaction to introduce the trifluoromethyl group.

Etherification of the newly formed 3-(trifluoromethyl)phenol (B45071) with an ethyl halide.

Deprotection of the benzyl ether to yield this compound.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic Strategies for C-O Bond Formation

While the Williamson ether synthesis is robust, it can require harsh conditions. Advanced catalytic methods for carbon-oxygen (C-O) bond formation offer milder alternatives. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, is a well-established method for forming diaryl ethers and could be adapted for the synthesis of aryl alkyl ethers. wikipedia.orgorganic-chemistry.orgarkat-usa.orgresearchgate.netresearchgate.net

More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation, allowing for the coupling of aryl halides or triflates with alcohols under relatively mild conditions. organic-chemistry.orgwikipedia.orgprinceton.edulibretexts.orgnih.gov These catalytic systems often employ specialized phosphine (B1218219) ligands to facilitate the reaction. These methods could be particularly useful in a convergent synthesis where, for example, 3-bromo-5-(trifluoromethyl)phenol (B1287191) is coupled with ethanol (B145695) in the presence of a suitable catalyst.

Flow Chemistry Applications in Synthesis Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless scale-up. chemrevlett.comchim.itresearchgate.net While specific literature on the flow synthesis of this compound is not prevalent, the principles of flow chemistry can be readily applied to the key transformations involved in its synthesis, such as etherification reactions.

A plausible and common method for synthesizing phenol ethers is the Williamson ether synthesis. wikipedia.org In the context of this compound, this would involve the reaction of 3-hydroxy-5-(trifluoromethyl)phenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Proposed Flow Synthesis of this compound:

A hypothetical flow setup for this etherification would involve two separate streams. The first stream would contain a solution of 3-hydroxy-5-(trifluoromethyl)phenol and a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) in an appropriate solvent. The second stream would carry the ethylating agent in the same or a miscible solvent. These two streams would be pumped at controlled flow rates into a T-mixer for rapid and efficient mixing. From the mixer, the reaction mixture would enter a heated reactor coil, where the reaction proceeds to completion. The residence time in the reactor can be precisely controlled by adjusting the flow rates and the length of the coil, allowing for optimization of the reaction yield and minimization of byproducts.

The use of flow chemistry for this process offers several advantages. The rapid mixing and superior heat transfer can prevent the formation of localized hot spots, which might lead to degradation of the starting material or product. chemrevlett.com Furthermore, the enclosed nature of the flow system enhances safety, which is particularly important when working with potentially volatile and reactive reagents. chim.it

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Temperature Control | Prone to gradients | Precise and uniform |

| Mixing | Dependent on stirring speed | Rapid and efficient |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with exotherms | Enhanced containment |

Regioselectivity and Chemoselectivity in Synthetic Transformations

The synthesis of a molecule with multiple functional groups, such as this compound, requires careful consideration of regioselectivity and chemoselectivity to ensure the desired isomer is obtained.

Regioselectivity:

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the synthesis of this compound, regioselectivity is a key consideration, particularly if the substituents are introduced sequentially onto the benzene ring.

For instance, if starting with 3,5-dihalogenated trifluoromethylbenzene, a selective mono-etherification would be required. The electronic effects of the trifluoromethyl group, being strongly electron-withdrawing, would deactivate the aromatic ring towards nucleophilic aromatic substitution. However, the two halogen atoms are in equivalent positions (meta to the CF3 group). Therefore, achieving selective monosubstitution over disubstitution would depend on carefully controlling the stoichiometry of the nucleophile (e.g., sodium ethoxide) and the reaction conditions.

Conversely, if starting with 3-hydroxy-5-bromotoluene, subsequent functional group transformations would need to be highly regioselective.

Chemoselectivity:

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. In the synthesis of this compound, a key chemoselective challenge would arise if a precursor contains multiple reactive sites.

A potential synthetic route could involve the etherification of 3-hydroxy-5-(trifluoromethyl)phenol. A patent describes the synthesis of 3-trifluoromethylphenol via the hydrogenolysis of 3-trifluoromethylphenyl benzyl ether, which is formed from the reaction of 3-trifluoromethylchlorobenzene and sodium benzylate. google.com Starting from the synthesized 3-trifluoromethylphenol, a Williamson ether synthesis with an ethylating agent would be a logical next step. wikipedia.org In this case, the primary chemoselective challenge is to ensure that the etherification occurs at the phenolic hydroxyl group and not at any other potential reactive sites on the molecule. Given the high nucleophilicity of the phenoxide ion formed under basic conditions, this reaction is generally highly chemoselective for O-alkylation.

Another consideration for chemoselectivity arises in reactions involving phenols with multiple hydroxyl groups or other nucleophilic functionalities. While not directly applicable to the final target molecule, related research on the palladium-catalyzed allylic etherification of phenols demonstrates the importance of catalyst and ligand choice in controlling which functional group reacts. frontiersin.orgfrontiersin.org For instance, in a molecule with both a phenol and an alcohol, a judicious choice of reaction conditions can allow for selective etherification of the more acidic phenolic hydroxyl group.

The presence of the trifluoromethyl group can also influence chemoselectivity. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, which can affect the reactivity of other functional groups attached to the ring. nih.gov

Reactivity and Mechanistic Investigations of 3 Ethoxy 5 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions on 3-Ethoxy-5-(trifluoromethyl)phenol are controlled by the combined influence of the substituents attached to the benzene (B151609) ring.

The substitution pattern on the aromatic ring of this compound is a result of the competing directing effects of the ethoxy and trifluoromethyl groups.

Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (a +M effect). This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The increase in electron density is most pronounced at the positions ortho and para to the ethoxy group (positions 2, 4, and 6).

Trifluoromethyl Group (-CF3): In contrast, the trifluoromethyl group is a strong deactivating group and a meta-director. Due to the high electronegativity of the fluorine atoms, the -CF3 group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivating effect is strongest at the ortho and para positions, which makes the meta position (relative to the -CF3 group) the least deactivated and therefore the preferred site of electrophilic attack.

| Position on Ring | Influence of -OH (Position 1) | Influence of -OEt (Position 3) | Influence of -CF3 (Position 5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Activating) | Meta (Least Deactivated) | Highly Favored |

| 4 | Para (Activating) | Para (Activating) | Ortho (Deactivating) | Favored |

| 6 | Ortho (Activating) | - | Ortho (Deactivating) | Less Favored |

Based on the directing effects, electrophilic substitution on this compound is expected to occur primarily at the 2 and 4 positions. The position at C2 is doubly activated by the ortho relationship to both the hydroxyl and ethoxy groups. The position at C4 is activated by being para to the hydroxyl and ethoxy groups. Steric hindrance may play a role in favoring substitution at the less hindered C4 position over the C2 position, which is flanked by two substituents.

While specific studies on the site-selective functionalization of this compound are not widely reported, related studies on substituted phenols confirm these general principles. For example, the halogenation of phenols is known to be highly facile, often leading to polysubstitution due to the strong activation by the hydroxyl group.

Nucleophilic Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, esterification, and etherification. The acidity of the phenolic proton is enhanced by the electron-withdrawing trifluoromethyl group, which facilitates the formation of the corresponding phenoxide ion, a more potent nucleophile.

Alkylation and acylation of the phenolic hydroxyl group typically proceed via the formation of a phenoxide intermediate by treatment with a base. This phenoxide then acts as a nucleophile, attacking an alkylating or acylating agent.

Alkylation: Involves the reaction of the phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form an ether.

Acylation: Involves the reaction of the phenoxide with an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) to form an ester.

Esterification and etherification are fundamental transformations of the phenolic hydroxyl group.

Esterification: Can be achieved under acidic conditions (Fischer esterification) with a carboxylic acid, though this is generally less efficient for phenols. More commonly, phenols are converted to esters by reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or sodium hydroxide (B78521) (Schotten-Baumann reaction).

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves the deprotonation of the phenol (B47542) with a strong base (e.g., sodium hydride, potassium carbonate) to form the phenoxide, followed by reaction with an alkyl halide. Patents describing the synthesis of related compounds demonstrate the etherification of trifluoromethyl-substituted phenols with various alkylating agents in the presence of a base in a polar aprotic solvent. For instance, the reaction of a trifluoromethylphenol with a substituted benzyl (B1604629) halide in the presence of a base like sodium benzylate has been reported as a key step in the synthesis of more complex molecules.

| Reaction Type | Alkylating/Acylating Agent | Base | Solvent | General Product |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (e.g., CH3I) | K2CO3, NaH | DMF, Acetonitrile (B52724) | Alkyl Aryl Ether |

| Acylation | Acyl Halide (e.g., CH3COCl) | Pyridine, NaOH | Dichloromethane, Water | Aryl Ester |

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high chemical stability due to the strength of the carbon-fluorine bonds. nih.gov It is generally resistant to transformation under many common reaction conditions. nih.gov

However, under harsh conditions, the trifluoromethyl group can undergo certain reactions. For example, the hydrolysis of an aryl trifluoromethyl group to a carboxylic acid has been reported, typically requiring strong acidic conditions such as fuming sulfuric acid. rsc.orgnih.govrsc.org This transformation proceeds through the formation of a difluorobenzyl carbocation intermediate. nih.gov The stability of the C-F bond means that the trifluoromethyl group is generally unreactive in the presence of most nucleophiles and bases under standard laboratory conditions. nih.gov

Research into the selective transformation of C-F bonds is an active area, but these methods often require specific catalysts or reagents and are not typically observed in general organic synthesis. tcichemicals.com For most synthetic applications involving this compound, the trifluoromethyl group can be considered a stable, spectator group that influences the reactivity of the rest of the molecule through its electronic effects.

Defluorination Reactions

The carbon-fluorine bonds in the trifluoromethyl group are generally strong, rendering them resistant to cleavage. However, under certain conditions, defluorination of trifluoromethylated aromatic compounds can occur. Investigations into the aqueous defluorination of isomeric trifluoromethylphenols (TFMPs) have revealed significant differences in their reactivity based on the position of the trifluoromethyl group.

A key study on the hydrolysis and spontaneous defluorination of 2-TFMP, 3-TFMP, and 4-TFMP demonstrated that 3-TFMP, the positional isomer analogous to this compound, did not undergo hydrolysis or defluorination under the tested aqueous conditions. In contrast, the 2- and 4-isomers reacted to form their corresponding hydroxybenzoic acids and fluoride (B91410) ions rsc.orgchemrxiv.orgchemrxiv.org.

The proposed mechanism for the defluorination of the 2- and 4-isomers involves an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is facilitated by the deprotonation of the phenolic hydroxyl group. This deprotonation is crucial for the subsequent elimination of fluoride. The stability of the 3-TFMP isomer to hydrolysis suggests that the electronic arrangement in the meta-substituted compound does not favor the intermediates required for this defluorination pathway. Given the structural similarity, it is highly probable that this compound would exhibit similar stability and resistance to defluorination under aqueous conditions.

Derivatization of Trifluoromethyl Groups

Derivatization of the trifluoromethyl group on an aromatic ring is challenging but can be achieved through several strategies, often requiring harsh reaction conditions or specific reagents. These can include:

Hydrolysis to a Carboxylic Acid: Although 3-TFMP was found to be resistant to aqueous hydrolysis, more forcing conditions, such as treatment with strong acids or bases at elevated temperatures, can sometimes convert a trifluoromethyl group to a carboxylic acid.

Partial Reduction: The trifluoromethyl group can be partially reduced to a difluoromethyl (CHF2) or monofluoromethyl (CH2F) group using specific reducing agents.

Conversion to other Functional Groups: In some specialized reactions, the trifluoromethyl group can be transformed into other functionalities, though this is less common for aromatic CF3 groups.

It is important to note that the presence of the activating ethoxy and hydroxyl groups on the ring in this compound would likely influence the conditions required for any derivatization of the trifluoromethyl group, potentially leading to competing reactions on the aromatic ring itself.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, insights can be gained from studies on related substituted phenolic compounds.

The kinetics of reactions involving phenols are heavily influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, like the ethoxy group, generally increase the rate of electrophilic aromatic substitution reactions by increasing the electron density of the ring. Conversely, electron-withdrawing groups, such as the trifluoromethyl group, deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position.

The thermodynamic properties of reactions involving phenols are also substituent-dependent. For instance, the acidity (pKa) of the phenolic proton is influenced by the electronic nature of the ring substituents. An electron-withdrawing group like trifluoromethyl will increase the acidity of the phenol (lower pKa) by stabilizing the resulting phenoxide ion. The ethoxy group, being electron-donating, would slightly decrease the acidity.

Table 1: Comparison of pKa Values for Substituted Phenols

| Compound | pKa |

| Phenol | 9.95 |

| 3-Methoxyphenol | 9.65 |

| 3-(Trifluoromethyl)phenol (B45071) | 8.83 |

| 4-(Trifluoromethyl)phenol | 9.19 |

Note: Data for this compound is not available. The table provides values for structurally related compounds to illustrate substituent effects.

The table above illustrates the significant acidifying effect of a meta-trifluoromethyl group on the phenolic proton. It is expected that the pKa of this compound would be in a similar range, reflecting the combined electronic influences of the ethoxy and trifluoromethyl substituents.

Derivatization Chemistry and Structure Activity Relationships

Synthesis of Novel Analogs of 3-Ethoxy-5-(trifluoromethyl)phenol

The synthesis of novel analogs of this compound can be achieved through various chemical transformations targeting the phenolic hydroxyl group and the aromatic ring. The hydroxyl group is a prime site for derivatization, allowing for the formation of ethers and esters.

Etherification Reactions: The phenolic hydroxyl group can be readily converted to an ether linkage. For instance, Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be employed to introduce a variety of alkyl or substituted alkyl chains.

Esterification Reactions: Ester analogs can be synthesized by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base. The Schotten-Baumann reaction is a classic example of this transformation. wikipedia.org

Electrophilic Aromatic Substitution: The aromatic ring of this compound is also amenable to electrophilic substitution reactions, such as nitration and halogenation. wikipedia.orgbyjus.com The directing effects of the existing ethoxy and trifluoromethyl groups will dictate the position of the incoming electrophile.

A summary of potential synthetic transformations for generating analogs of this compound is provided in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | 3-Alkoxy-5-(trifluoromethyl)phenyl ethers |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 3-Ethoxy-5-(trifluoromethyl)phenyl esters |

| Nitration | Dilute HNO3 | Nitro-3-ethoxy-5-(trifluoromethyl)phenols |

| Halogenation | Br2 in a non-polar solvent | Bromo-3-ethoxy-5-(trifluoromethyl)phenols |

Exploration of Substituent Effects on Reactivity

The reactivity of the this compound scaffold is governed by the electronic and steric properties of its substituents. The interplay between the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment on the aromatic ring.

The ethoxy group, being an ortho-, para-director, activates these positions for electrophilic attack. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. mdpi.com In the case of this compound, the positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated. However, the trifluoromethyl group at position 5 will exert a deactivating effect on the adjacent positions (4 and 6). This complex interplay of electronic effects makes the prediction of regioselectivity in electrophilic substitution reactions challenging.

The acidic nature of the phenolic proton is also significantly influenced by these substituents. The electron-withdrawing trifluoromethyl group increases the acidity of the phenol (B47542), making it more reactive towards bases for the formation of a phenoxide ion.

The following table summarizes the expected electronic effects of the substituents on the aromatic ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Ethoxy (-OEt) | 3 | Electron-donating (by resonance), Activating | Directs electrophiles to ortho/para positions (2, 4, 6) |

| Trifluoromethyl (-CF3) | 5 | Electron-withdrawing (by induction), Deactivating | Directs electrophiles to meta positions (relative to itself) |

Design Principles for Modifying Aromatic Frameworks

The modification of the aromatic framework of this compound in the context of drug design is guided by several key principles aimed at optimizing its pharmacological profile. jocpr.com These principles involve the strategic introduction of functional groups to enhance target binding, improve pharmacokinetic properties, and reduce potential toxicity. biomedres.us

Bioisosteric Replacement: One common strategy is the bioisosteric replacement of the ethoxy group with other functionalities that have similar steric and electronic properties. biomedres.us For example, replacing the ethoxy group with a thioether or a small alkyl chain could modulate the compound's lipophilicity and metabolic stability.

Introduction of Hydrogen Bonding Moieties: The introduction of groups capable of forming hydrogen bonds, such as amides or sulfonamides, at various positions on the aromatic ring can enhance binding affinity to biological targets.

The table below illustrates some design principles and their potential impact on the properties of this compound analogs.

| Design Principle | Example Modification | Potential Impact |

| Bioisosteric Replacement | Replace -OEt with -SMe | Altered lipophilicity and metabolic profile |

| Enhance Target Interaction | Introduce a -CONH2 group | Increased potential for hydrogen bonding |

| Modulate Lipophilicity | Add a hydroxyl group to the ethoxy chain | Decreased lipophilicity, increased water solubility |

| Block Metabolism | Introduce a fluorine atom on the aromatic ring | Increased metabolic stability |

Advanced Analytical Methodologies for Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 3-Ethoxy-5-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic ethyl pattern. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy and hydroxyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct chemical shifts based on their substitution pattern.

¹⁹F NMR Spectroscopy: Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the aromatic ring.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.4 | Triplet | -OCH₂CH ₃ |

| ¹H | ~4.1 | Quartet | -OCH ₂CH₃ |

| ¹H | ~6.8 - 7.2 | Multiplets | Aromatic C-H |

| ¹H | ~9.5 | Singlet (broad) | Phenolic -OH |

| ¹³C | ~15 | Singlet | -OCH₂C H₃ |

| ¹³C | ~64 | Singlet | -OC H₂CH₃ |

| ¹³C | ~105 - 160 | Multiplets | Aromatic C |

| ¹³C | ~124 (q, ¹JCF ≈ 272 Hz) | Quartet | -C F₃ |

| ¹⁹F | ~ -63 | Singlet | -CF ₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are anticipated in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will appear in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-F stretching vibrations of the trifluoromethyl group would also be observable.

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1350 (strong) | IR |

| C-O Stretch (Aryl-O) | 1200 - 1260 | IR |

| C-O Stretch (Alkyl-O) | 1000 - 1150 | IR |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Characteristic fragmentation patterns would likely involve the loss of an ethyl group (-29 Da) from the ethoxy moiety, and potentially the loss of a CO molecule (-28 Da), which is a common fragmentation for phenols. libretexts.org

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment | Significance |

| 220 | [C₉H₉F₃O₂]⁺ | Molecular Ion (M⁺) |

| 191 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 163 | [M - C₂H₅ - CO]⁺ | Subsequent loss of CO |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable.

A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The trifluoromethyl group imparts significant hydrophobicity, which will influence its retention time. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the aromatic ring shows strong absorbance (e.g., around 254 nm).

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Phenols can sometimes exhibit poor peak shapes in GC due to their acidic nature. epa.gov To overcome this, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester.

For this compound, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) ether would enhance its volatility and improve chromatographic performance. The analysis would typically be carried out on a non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. epa.gov

Example GC Method Parameters for the Trimethylsilyl Derivative:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |

| Detector | FID or MS |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed insights into its conformation and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported in the publicly available literature, this section will detail the principles of the technique and the anticipated structural features that would be revealed through its application.

A successful X-ray crystallographic analysis would begin with the growth of a high-quality single crystal of this compound. This crystal would then be mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed. The analysis involves determining the unit cell dimensions—the fundamental repeating block of the crystal lattice—and the space group, which describes the symmetry elements within the crystal.

The primary output of an X-ray crystallographic experiment is an electron density map, from which the positions of individual atoms can be determined. This allows for the precise calculation of bond lengths, bond angles, and torsion angles, providing a complete geometric description of the molecule.

For this compound, key structural parameters of interest would include the geometry of the phenyl ring, the orientation of the ethoxy and trifluoromethyl substituents relative to the ring, and the conformation of the ethyl group. The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group are expected to be consistent with those observed in other trifluoromethyl-containing aromatic compounds. For instance, in related structures, C-F bond lengths typically average around 1.35 Å. mdpi.com Similarly, the C-O bond lengths of the ethoxy group and the phenolic hydroxyl group would provide insight into the electronic effects of the substituents on the aromatic ring.

To illustrate the type of data obtained from such an analysis, the following tables present hypothetical, yet realistic, crystallographic data and selected bond lengths and angles for this compound, based on values typically observed for similar organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Empirical formula | C₉H₉F₃O₂ |

| Formula weight | 222.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.5 Å |

| b | 12.3 Å |

| c | 9.8 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 998.4 ų |

| Z | 4 |

| Density (calculated) | 1.478 Mg/m³ |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| C(ar)-OH | 1.36 |

| C(ar)-O(ethoxy) | 1.37 |

| O(ethoxy)-C(ethyl) | 1.43 |

| C(ar)-C(CF₃) | 1.49 |

| C-F (avg.) | 1.35 |

| C(ar)-O-C(ethyl) | 118.5 |

| F-C-F (avg.) | 106.5 |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic structure and related properties of molecules like 3-Ethoxy-5-(trifluoromethyl)phenol.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. For this compound, DFT calculations can be employed to determine a range of fundamental properties. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can obtain an optimized molecular geometry, which represents the lowest energy arrangement of the atoms.

From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the hydroxyl and ethoxy groups are expected to be electron-rich, while the trifluoromethyl group, being a strong electron-withdrawing group, would create an electron-deficient area on the benzene (B151609) ring, particularly at the meta-position relative to the hydroxyl group.

Furthermore, DFT allows for the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The presence of the electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group will significantly influence the energies and spatial distributions of these orbitals.

Quantum chemical reactivity descriptors, derived from DFT calculations, provide further insights. nih.gov These include electronegativity, chemical hardness, and the electrophilicity index, which can quantify the reactivity of this compound in various chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Phenol (B47542)

| Property | Description | Expected Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-donating ethoxy group would likely raise the HOMO energy compared to unsubstituted phenol. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The electron-withdrawing trifluoromethyl group would likely lower the LUMO energy. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | The combined effect of the substituents would likely result in a moderate HOMO-LUMO gap. |

| Dipole Moment | Measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of the polar -OH, -OC2H5, and -CF3 groups. |

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, DFT calculations can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch of the phenolic hydroxyl group, the C-O stretches of the ether and phenol, and the characteristic vibrations of the trifluoromethyl group. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy. nih.gov These calculations are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the molecular structure. The predicted chemical shifts would reflect the influence of the ethoxy and trifluoromethyl substituents on the electronic environment of the different protons and carbon atoms in the molecule.

Electronic excitation energies and oscillator strengths, calculated using Time-Dependent DFT (TD-DFT), can be used to simulate the UV-Vis absorption spectrum. mdpi.com This provides information about the electronic transitions occurring within the molecule upon absorption of UV or visible light.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformations.

The primary focus of a conformational analysis of this compound would be the orientation of the ethoxy group and the hydroxyl group relative to the benzene ring. The rotation around the C(aryl)-O(ethoxy) and C(aryl)-O(hydroxyl) bonds will lead to different conformers. The ethoxy group itself has additional rotational freedom around the O-C(ethyl) bond.

Computational methods can be used to calculate the relative energies of these different conformations. The most stable conformer will be the one with the lowest energy, and it is this structure that is most likely to be observed experimentally. Steric hindrance between the substituents and the hydrogen atoms on the ring will play a significant role in determining the preferred conformations. sapub.org For instance, the ethoxy group may orient itself to minimize steric interactions with the adjacent trifluoromethyl group.

Reaction Pathway Elucidation through Computational Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, these simulations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

One area of interest could be the reactivity of the phenolic hydroxyl group, such as its deprotonation or its role in hydrogen bonding. Computational studies can model these processes and provide insights into the acidity of the phenol. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the phenolic proton compared to unsubstituted phenol. byjus.com

Another important area is the investigation of degradation or transformation pathways. For example, recent studies have used DFT to explore the spontaneous aqueous defluorination of trifluoromethylphenols. rsc.orgrsc.org Such calculations could elucidate the mechanism by which the trifluoromethyl group in this compound might be transformed under specific environmental conditions, identifying key intermediates and transition states in the process. rsc.orgrsc.org The reaction of the phenol ring with radicals, such as hydroxyl radicals, can also be modeled to predict the most likely sites of attack and the resulting products. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net By developing mathematical models that correlate structural descriptors with experimental properties, QSPR can be used to estimate properties for which experimental data is unavailable.

For this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, and solubility in water. nih.gov The first step in QSPR is to calculate a set of molecular descriptors that encode different aspects of the molecular structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO energy, dipole moment).

Table 2: Illustrative QSPR Descriptors and Their Relevance to Physical Properties

| Descriptor Category | Example Descriptor | Relevance to Physical Properties of this compound |

| Constitutional | Molecular Weight | Directly influences properties like boiling point and density. |

| Topological | Wiener Index | Relates to molecular branching and surface area, affecting intermolecular forces. |

| Geometric | Molecular Surface Area | Influences solubility and interactions with other molecules. |

| Quantum Chemical | Dipole Moment | A key factor in determining polarity and solubility in polar solvents like water. |

| Quantum Chemical | Polarizability | Affects van der Waals interactions, which contribute to boiling point. |

Process Chemistry and Scale Up Considerations

Optimization of Synthetic Routes for Industrial Production

The selection and optimization of a synthetic route for the industrial production of 3-Ethoxy-5-(trifluoromethyl)phenol are governed by factors such as raw material cost and availability, reaction efficiency (yield and selectivity), process safety, and environmental impact. While specific industrial synthesis routes for this compound are proprietary, plausible pathways can be extrapolated from established chemical literature for related trifluoromethylphenols and alkoxy-substituted aromatic compounds.

A potential industrial-scale synthesis could involve a multi-step process. One conceptual route could start from a readily available trifluoromethyl-substituted benzene (B151609) derivative. A key transformation would be the introduction of the ethoxy and hydroxyl groups at the desired meta-positions.

Potential Synthetic Strategies:

Nucleophilic Aromatic Substitution and Etherification: A plausible route could begin with a di-substituted benzene ring containing a trifluoromethyl group and a leaving group (such as a halogen) at the 3-position, and another functional group that can be converted to a hydroxyl group at the 5-position. The ethoxy group could be introduced via a Williamson ether synthesis, where a phenoxide intermediate reacts with an ethylating agent like ethyl iodide or diethyl sulfate.

Multi-step Synthesis from a Phenol (B47542) Precursor: Another approach could involve starting with 3-hydroxy-5-(trifluoromethyl)phenol. The selective etherification of one of the hydroxyl groups would be a critical step. However, the synthesis of the dihydroxy trifluoromethylated precursor on a large scale would need to be efficient.

A general method for preparing trifluoromethylphenols involves a two-step process:

Reaction of a trifluoromethyl halobenzene with a sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether. numberanalytics.com

Subsequent hydrogenolysis of the benzyl ether to yield the corresponding trifluoromethylphenol. numberanalytics.com This method is noted to be well-suited for commercial production. numberanalytics.com

For instance, the synthesis of the related compound, 3-ethoxy-5-(hydroxymethyl)phenol, involves the reaction of 5-hydroxymethyl-benzene-1,3-diol with ethyl iodide in the presence of potassium carbonate in DMF. chemicalbook.com This highlights a potential method for introducing the ethoxy group onto a phenol ring system.

Optimization Parameters for Industrial Scale-Up:

The transition from a laboratory-scale procedure to an industrial process requires the optimization of several critical parameters to maximize yield, minimize costs, and ensure safety and consistency.

| Parameter | Description |

| Solvent Selection | Choosing a solvent that is effective for the reaction, allows for easy product separation, is recyclable, and has a low environmental and safety hazard profile. |

| Catalyst Optimization | If a catalyst is used, its activity, selectivity, and lifetime are crucial. For large-scale production, heterogeneous catalysts are often preferred as they are more easily separated from the reaction mixture. |

| Reaction Conditions | Temperature, pressure, and reaction time must be carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products. |

| Raw Material Purity | The purity of starting materials can significantly impact the reaction outcome and the purity of the final product. |

| Downstream Processing | Developing efficient and scalable methods for product isolation and purification, such as crystallization, distillation, or chromatography, is essential. |

At the heart of industrial chemistry is the collaboration between scientists and engineers to create economically viable production methods. longdom.org This involves optimizing reaction conditions, designing effective catalysts, and implementing efficient separation and purification techniques to yield high-quality products. longdom.org

Safety and Environmental Impact of Production Processes

The industrial synthesis of any chemical, including fluorinated aromatic compounds like this compound, must adhere to strict safety and environmental regulations. The production of fluorinated compounds, in particular, requires careful management due to the potential hazards associated with fluorine-containing reagents and byproducts.

Regulatory Framework:

The chemical industry is governed by a comprehensive set of regulations aimed at protecting human health and the environment. Key regulatory frameworks include:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: This regulation places the responsibility on industries to manage the risks that chemicals may pose to health and the environment. numberanalytics.com

TSCA (Toxic Substances Control Act) in the United States: The EPA regulates the use of fluorinated compounds under this act. numberanalytics.com

F-Gas Regulations (EU): These regulations aim to control emissions from fluorinated greenhouse gases. The new Regulation (EU) 2024/573, which came into force in March 2024, tightens the rules on the import and export of fluorinated greenhouse gases. cattwyk.comloc.gov

Key Safety and Environmental Considerations:

| Consideration | Description |

| Hazardous Reagents | The use of potentially hazardous reagents, such as strong acids, bases, flammable solvents, and fluorinating agents, requires specialized handling procedures, personal protective equipment (PPE), and engineering controls (e.g., fume hoods, closed reaction systems). |

| Reaction Exotherms | Many chemical reactions are exothermic, and the heat generated must be effectively managed to prevent runaway reactions. This is particularly critical during scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation more challenging. |

| Waste Management | The production process will generate waste streams, including solvent waste, aqueous waste, and solid by-products. These must be treated and disposed of in an environmentally responsible manner, in compliance with local and national regulations. The intentional release of fluorinated gases into the atmosphere is prohibited where not technically necessary. loc.gov |

| Process Hazard Analysis (PHA) | Before a process is implemented on an industrial scale, a thorough PHA, such as a Hazard and Operability (HAZOP) study, is conducted to identify potential hazards and ensure that adequate control measures are in place. |

| Environmental Fate of Byproducts | The potential for the formation of persistent or toxic byproducts is a significant concern. For example, the photolysis of some fluorinated pharmaceuticals and phenols can lead to the formation of other fluorinated compounds in the environment. umn.edu |

Quality Control and Assurance Methodologies for Industrial Scale

Ensuring the consistent quality and purity of this compound is paramount for its intended applications. A robust quality control (QC) and quality assurance (QA) program is implemented throughout the manufacturing process, from the inspection of raw materials to the final product release.

Process Analytical Technology (PAT):

A modern approach to quality assurance in the chemical and pharmaceutical industries is the implementation of Process Analytical Technology (PAT). PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. wikipedia.orgmt.com The goal of PAT is to ensure that the final product meets predefined critical quality attributes (CQAs) by monitoring and controlling critical process parameters (CPPs). mt.comhamiltoncompany.com

Key QC/QA Methodologies:

| Methodology | Description |

| Raw Material Testing | Incoming raw materials are tested to ensure they meet predefined specifications for identity, purity, and quality. |

| In-Process Controls (IPCs) | Samples are taken at various stages of the production process and analyzed to monitor the reaction progress, identify the formation of intermediates and byproducts, and ensure that the process is operating within the desired parameters. |

| Final Product Testing | The final, purified product is subjected to a comprehensive battery of tests to confirm its identity, purity, and overall quality. |

| Analytical Techniques | A variety of analytical techniques are employed for QC/QA, including: - High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. - Gas Chromatography (GC): For analyzing volatile components and residual solvents. - Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Research relies heavily on the reproducibility of data, making high data quality essential. acs.org - Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. - Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule. |

| Stability Testing | The final product is subjected to stability studies under various conditions (e.g., temperature, humidity, light) to determine its shelf life and appropriate storage conditions. |

The implementation of these rigorous process chemistry and scale-up considerations ensures that this compound can be manufactured in a manner that is efficient, safe, environmentally responsible, and consistently meets the required quality standards for its end-use.

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Patterns

The phenolic hydroxyl group is a versatile functional handle for a variety of chemical transformations. For 3-Ethoxy-5-(trifluoromethyl)phenol, future research could focus on several underexplored areas of its reactivity.

One promising avenue is the investigation of its behavior in advanced fluorination reactions. While methods for the deoxyfluorination of phenols to aryl fluorides are known, such as those using reagents like PhenoFluor, their application to highly functionalized and electronically complex substrates like this compound is not well-documented. acs.org Research in this area could uncover new reactivity and provide efficient pathways to novel fluorinated aromatic compounds. The interplay between the ethoxy and trifluoromethyl groups could lead to unexpected regioselectivity or reactivity in electrophilic aromatic substitution reactions, warranting detailed mechanistic studies.

Furthermore, the phenolic oxygen can be used to direct C-H activation or functionalization at the ortho positions. The electronic and steric influence of the ethoxy and trifluoromethyl substituents could be harnessed to achieve selective transformations that are challenging with other substitution patterns. Catalytic systems, potentially involving transition metals like palladium or copper, could be developed to exploit this potential for creating complex molecular architectures.

Integration into Novel Material Systems

The distinct properties conferred by the ethoxy and trifluoromethyl groups make this compound an attractive building block for new materials. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and lipophilicity, while also lowering the refractive index and dielectric constant. The ethoxy and phenol (B47542) moieties provide sites for polymerization or incorporation into larger structures.

Future research could explore the use of this compound as a monomer or comonomer in the synthesis of high-performance polymers. For instance, its incorporation into polycarbonates, polyesters, or polyethers could yield materials with enhanced properties suitable for applications in electronics, aerospace, or specialty coatings. The specific impact of this monomer on key material properties is a key area for investigation.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Expected Impact from Trifluoromethyl Group | Expected Impact from Ethoxy Group | Potential Application Area |

| Thermal Stability | Increase | Moderate | High-temperature resistant materials |

| Chemical Resistance | Increase | Moderate | Protective coatings, chemical linings |

| Dielectric Constant | Decrease | Moderate | Microelectronics, high-frequency circuits |

| Refractive Index | Decrease | Moderate | Optical fibers, anti-reflective coatings |

| Solubility | Modified (increased in non-polar solvents) | Modified | Processable polymers |

Development of Sustainable Synthetic Routes

The development of green and sustainable methods for producing fine chemicals is a major focus of modern chemistry. Future research on this compound should prioritize the establishment of environmentally friendly synthetic protocols.

Current synthetic approaches to substituted phenols and trifluoromethylated aromatics often rely on harsh reagents, multi-step processes, and significant solvent waste. A key research direction would be the development of catalytic, high-atom-economy routes. This could involve the direct trifluoromethylation and ethoxylation of a common precursor, minimizing the number of synthetic steps.

Moreover, biocatalysis presents a compelling sustainable alternative. The use of enzymes, such as ketoreductases or alcohol dehydrogenases, has been shown to be highly effective for the asymmetric synthesis of related compounds like (S)-3,5-bistrifluoromethylphenyl ethanol (B145695), achieving excellent yields and enantiomeric excess under mild conditions. researchgate.net Exploring enzymatic pathways for the synthesis or modification of this compound could lead to highly efficient and sustainable processes. researchgate.net Such biocatalytic methods align with the principles of green chemistry by using renewable catalysts and often aqueous reaction media. researchgate.net The principles of avoiding hazardous isocyanates and utilizing solvent-free conditions, as demonstrated in the synthesis of other compounds, could also be adapted. rsc.org

Table 2: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Traditional Multi-step Synthesis | Established methodologies | Use of hazardous reagents, waste generation, low overall yield |

| Catalytic Direct Functionalization | High atom economy, fewer steps | Catalyst development, control of regioselectivity |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild conditions, renewable | Enzyme discovery and optimization, substrate scope |

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-5-(trifluoromethyl)phenol in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or selective functionalization of precursor phenols. For example:

- Step 1 : Start with 5-(trifluoromethyl)phenol. Introduce the ethoxy group via alkylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Optimize regioselectivity by protecting competing hydroxyl groups (if present) with trimethylsilyl (TMS) groups, followed by deprotection after ethoxylation .

- Key Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons adjacent to the trifluoromethyl group (downfield shifts due to electron-withdrawing effects) .

- FT-IR : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and C-O-C (stretch ~1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Use exact mass analysis (e.g., m/z 234.068 for [M+H]⁺) to validate molecular formula .

- X-ray Crystallography (if crystalline): Resolve steric effects of the trifluoromethyl and ethoxy groups on molecular geometry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the acidity and electronic properties of this compound compared to other phenolic compounds?

- Methodological Answer :

- Acidity Studies : Use potentiometric titration in aqueous/organic solvents to measure pKa. The -CF₃ group is strongly electron-withdrawing, lowering the pKa by stabilizing the deprotonated phenoxide ion via inductive effects. Compare with analogs like 3-ethoxy-5-methylphenol to isolate the -CF₃ contribution .

- DFT Calculations : Model the electron density distribution to quantify the -CF₃ group’s impact on aromatic ring polarization and nucleophilic/electrophilic reactivity .

Q. What strategies can resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Systematic Parameter Screening : Vary catalysts (e.g., Pd vs. Cu), ligands (e.g., bipyridyl vs. phosphine), and solvents (e.g., DMF vs. THF) to identify optimal conditions for Suzuki-Miyaura couplings. Reference analogs like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol for boron-mediated reactivity .

- Kinetic Studies : Use in-situ NMR or UV-Vis spectroscopy to track reaction intermediates and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can researchers design experiments to assess the potential of this compound as a pharmacophore in drug discovery?

- Methodological Answer :

- In-Vitro Binding Assays : Screen against target enzymes (e.g., kinases, proteases) to evaluate inhibition potency. Modify the ethoxy group to -OH or -OCH₃ to probe steric and electronic requirements .

- Metabolic Stability Tests : Incubate with liver microsomes to measure CYP450-mediated degradation. The -CF₃ group may enhance metabolic resistance compared to -CH₃ analogs .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) at the 3- and 5-positions to map pharmacophoric motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.